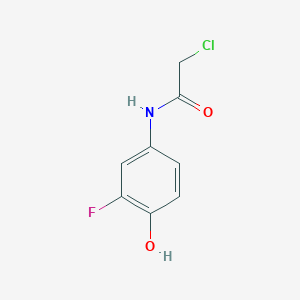![molecular formula C14H17NO5 B7595427 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid, also known as MOXAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MOXAC is a synthetic derivative of oxolane-3-carboxylic acid and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the treatment of bacterial and viral infections. In addition, this compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is its high purity and stability. This compound is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain types of cells, and its toxicity may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid. One area of research could focus on the development of this compound-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of research could focus on the development of new synthesis methods for this compound, which could lead to the discovery of new derivatives with enhanced biological activity. Finally, future research could focus on elucidating the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of 3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid involves the reaction of oxolane-3-carboxylic acid with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the carboxylic acid group with the acyl chloride group, followed by cyclization to form the oxolane ring. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial, antiviral, and anticancer properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-2-10(3-5-11)8-12(16)15-14(13(17)18)6-7-20-9-14/h2-5H,6-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCMDXWOPIJNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)